

# APC-366 TFA: Application Notes and Protocols for Researchers

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: *Apc 366 tfa*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of APC-366 trifluoroacetate (TFA), a potent and irreversible inhibitor of mast cell tryptase. These guidelines are intended to support research into allergic diseases, inflammation, and other tryptase-mediated conditions.

## Product Overview

APC-366 is a selective inhibitor of mast cell tryptase, a serine protease released from mast cells upon degranulation.<sup>[1][2][3]</sup> Tryptase has been implicated in the pathophysiology of various inflammatory and allergic conditions, including asthma.<sup>[3][4][5]</sup> APC-366 exerts its inhibitory effect by forming a covalent adduct with the enzyme.<sup>[3]</sup> Its primary mechanism of action involves the modulation of the Protease-Activated Receptor 2 (PAR-2) signaling pathway.

Chemical Properties:

Property	Value	Reference
Molecular Formula	C22H28N6O4 (free base)	[1][6]
Molecular Weight	440.50 g/mol (free base)	[1][6]
CAS Number	158921-85-8 (free base)	[1][6]
Purity	≥97% (HPLC)	[7]
Form	Lyophilized powder	[7]
Color	White to off-white	[7]
Storage	-20°C	[1][6][7][8]

## Supplier and Purchasing Information

APC-366 TFA is available from various suppliers for research purposes. The following table summarizes purchasing information from several vendors. Prices are subject to change and should be verified on the supplier's website.

Supplier	Product Name	Catalog Number	Available Quantities	Price (USD)
Sigma-Aldrich	APC366 trifluoroacetate	SML2490	5 mg, 25 mg	\$120.00 (5 mg), \$301.00 (25 mg)
MedchemExpress	APC 366 TFA	HY-105999B	1 mg	\$110.00
TargetMol	APC 366	T22189	-	\$132.00
GlpBio	APC 366 TFA	GC17735	-	-
BioHippo	APC 366 TFA	BHB20428247	100 mg, 500 mg	-

## Signaling Pathway

APC-366 inhibits mast cell tryptase, which is a key activator of the Protease-Activated Receptor 2 (PAR-2), a G-protein-coupled receptor. Activation of PAR-2 by tryptase on various cell types,

including epithelial cells, endothelial cells, and neurons, triggers downstream signaling cascades that lead to inflammation, vasodilation, and nociception. By inhibiting tryptase, APC-366 effectively blocks this activation and the subsequent inflammatory responses.

Caption: APC-366 TFA inhibits mast cell tryptase, preventing PAR-2 activation.

## Experimental Protocols

### In Vitro Tryptase Inhibition Assay

This protocol is adapted from methodologies described for evaluating tryptase inhibitors.[5]

Objective: To determine the inhibitory activity of APC-366 TFA on human  $\beta$ -tryptase in vitro.

Materials:

- Human  $\beta$ -Tryptase
- APC-366 TFA
- Assay Buffer: 50mM HEPES, 150mM NaCl, 100 $\mu$ M EDTA, pH 7.4
- Substrate: N-tert-butoxycarbonyl-Gln-Ala-Arg-AMC
- Microplate reader

Procedure:

- Prepare a stock solution of APC-366 TFA in an appropriate solvent (e.g., DMSO).
- Serially dilute APC-366 TFA to the desired concentrations in assay buffer.
- Incubate human  $\beta$ -tryptase with the different concentrations of APC-366 TFA at room temperature for 3 hours.
- Add the substrate to a final concentration of 200 $\mu$ M.
- Immediately measure the release of AMC every 30 seconds for 15 minutes using a microplate reader with excitation at 367nm and emission at 468nm.

- Calculate the rate of reaction and determine the IC50 value of APC-366 TFA.

## In Vivo Model of Allergic Airway Inflammation

This protocol is based on a study investigating the effect of a tryptase inhibitor on eosinophil recruitment in mice.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Objective: To evaluate the effect of APC-366 TFA on allergen-induced eosinophil recruitment in the airways of mice.

Animal Model:

- Male BALB/c mice (18–25 g)

Materials:

- APC-366 TFA
- Saline (vehicle)
- Allergen (e.g., ovalbumin)
- PAR-2 activating peptide (as a positive control)

Procedure:

- Sensitize mice to the allergen according to a standard protocol.
- Administer APC-366 TFA subcutaneously at a dosage of 5 mg/kg in a volume of 0.1 ml.[\[8\]](#)[\[9\]](#)  
[\[10\]](#) Administer vehicle (saline) to the control group.
- Thirty minutes after treatment, challenge the mice with an intrapleural injection of the allergen or PAR-2 activating peptide.
- Four hours after the challenge, euthanize the mice and perform a bronchoalveolar lavage (BAL) with saline.
- Collect the BAL fluid and centrifuge to pellet the cells.

- Resuspend the cell pellet and perform a total and differential cell count to determine the number of eosinophils.

Experimental Workflow Diagram:

Caption: Workflow for in vivo evaluation of APC-366 TFA in a mouse model.

## Quantitative Data Summary

The following table summarizes quantitative data from a study that evaluated the effect of tryptase inhibition on joint inflammation.[\[11\]](#)

Treatment Group	Mast Cell Infiltration (cells/field)
Control (Uninhibited)	100 ± 15
Tryptase + Leupeptin	25 ± 8
Tryptase + APC-366	35 ± 10
Heat-Inactivated Tryptase	20 ± 7
P < 0.05 compared with the uninhibited control mice.	

This data demonstrates that inhibition of tryptase activity, either by a general protease inhibitor (leupeptin), a specific inhibitor (APC-366), or heat inactivation, significantly reduces tryptase-induced mast cell infiltration.[\[11\]](#)

## Conclusion

APC-366 TFA is a valuable research tool for investigating the role of mast cell tryptase in various physiological and pathological processes. The provided information on suppliers, signaling pathways, and experimental protocols serves as a comprehensive resource for researchers in the fields of immunology, pharmacology, and drug development. Proper handling and adherence to established protocols are essential for obtaining reliable and reproducible results.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)